

LC-MS/MS method development using 3-Ethyl-2-imine Meloxicam-d5

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Compound of Interest

Compound Name: 3-Ethyl-2-imine Meloxicam-d5

CAS No.: 1331635-89-2

Cat. No.: B583458

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Application Note: LC-MS/MS Method Development for the Quantification of 3-Ethyl-2-imine Meloxicam using Stable Isotope Dilution

Abstract

This application note details the development of a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 3-Ethyl-2-imine Meloxicam, a critical process-related impurity (often designated as Impurity D), in Meloxicam drug substance and drug product.

The protocol utilizes **3-Ethyl-2-imine Meloxicam-d5** as a surrogate Internal Standard (IS) to compensate for matrix effects and ionization suppression, ensuring strict adherence to ICH Q2(R1) validation standards. The method achieves a Lower Limit of Quantitation (LLOQ) suitable for trace analysis (< 0.05% threshold).

Introduction & Scientific Rationale

The Analyte: 3-Ethyl-2-imine Meloxicam

While Meloxicam is a widely used NSAID, its synthesis or degradation can yield structurally related impurities. 3-Ethyl-2-imine Meloxicam is characterized by the ethylation of the thiazole ring nitrogen.^[1] This structural modification locks the exocyclic nitrogen into an imine

configuration (Z-isomerism), significantly altering its basicity and ionization efficiency compared to the parent Meloxicam.

- Chemical Name: N-[(2Z)-3-Ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide.

- Molecular Formula:

[2]

- Monoisotopic Mass: ~379.07 Da

The Role of the Deuterated IS (d5)

In Electrospray Ionization (ESI), co-eluting matrix components often suppress the ionization of the target analyte. Because 3-Ethyl-2-imine Meloxicam is likely to be present at trace levels, signal stability is paramount. The d5-analog (labeled on the ethyl group or the aromatic system) possesses identical physicochemical properties (retention time, pKa) to the analyte but is mass-resolved. This allows it to "experience" the exact same matrix suppression as the analyte, providing a self-correcting quantification mechanism.

Method Development Strategy

Mass Spectrometry Optimization (MS/MS)

The presence of the imine nitrogen and the thiazole ring makes this molecule highly amenable to Positive Electrospray Ionization (ESI+).

- Precursor Ion Selection: The Protonated molecular ion

is selected.

- Analyte: m/z 380.1

- IS (d5): m/z 385.1

- Product Ion (MRM) Selection:

- Fragmentation of Meloxicam-type structures typically involves the cleavage of the amide bond or the loss of the group.
- Primary Transition (Quantifier): Cleavage of the amide bond yielding the ethylated thiazole fragment.
- Secondary Transition (Qualifier): Loss of the benzothiazine ring components.

Table 1: Optimized MRM Transitions

Compound	Precursor (Q1)	Product (Q3)	Collision Energy (eV)	Dwell Time (ms)	Role
3-Ethyl-2-imine Meloxicam	380.1	143.1*	25	50	Quantifier
380.1	115.0	35	50	50	Qualifier
3-Ethyl-2-imine Meloxicam- d5	385.1	148.1**	25	50	IS Quantifier

*Note: The 143.1 fragment corresponds to the [3-ethyl-5-methylthiazol-2-imine] moiety. The d5 label is typically on the ethyl group, shifting this fragment to 148.1.

Chromatographic Conditions

The separation must resolve the impurity from the massive excess of parent Meloxicam to prevent source saturation.

- Column: Waters XSelect CSH C18 (100mm x 2.1mm, 2.5 μm) or equivalent.
 - Rationale: The Charged Surface Hybrid (CSH) particle provides excellent peak shape for basic compounds (like the imine impurity) under acidic conditions.

- Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]
- Gradient:
 - 0.0 min: 10% B
 - 5.0 min: 90% B (Elute parent Meloxicam)
 - 6.0 min: 90% B
 - 6.1 min: 10% B (Re-equilibration)

Experimental Protocol

Stock Solution Preparation

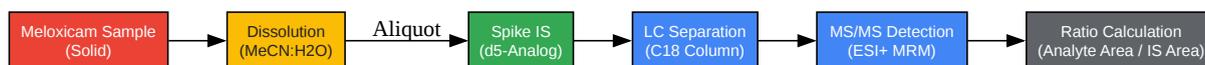
- Analyte Stock: Dissolve 1.0 mg of 3-Ethyl-2-imine Meloxicam in 10 mL DMSO (Concentration: 100 µg/mL).
- IS Stock: Dissolve 1.0 mg of **3-Ethyl-2-imine Meloxicam-d5** in 10 mL DMSO.
- Working IS Solution: Dilute IS Stock with 50:50 Methanol:Water to a concentration of 50 ng/mL.

Sample Preparation (Drug Substance)

- Principle: "Dilute and Shoot" is preferred to minimize recovery losses, provided the sensitivity is sufficient.
- Step 1: Weigh 10 mg of Meloxicam sample.
- Step 2: Dissolve in 10 mL of Diluent (50:50 Acetonitrile:Water).
- Step 3: Transfer 100 µL of this solution to a vial.
- Step 4: Add 50 µL of Working IS Solution.

- Step 5: Vortex and centrifuge at 10,000 rpm for 5 mins.
- Step 6: Inject 5 μ L into LC-MS/MS.

Workflow Diagram



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Figure 1: Analytical workflow for the quantification of Impurity D using Isotope Dilution.

Validation Framework (Self-Validating Systems)

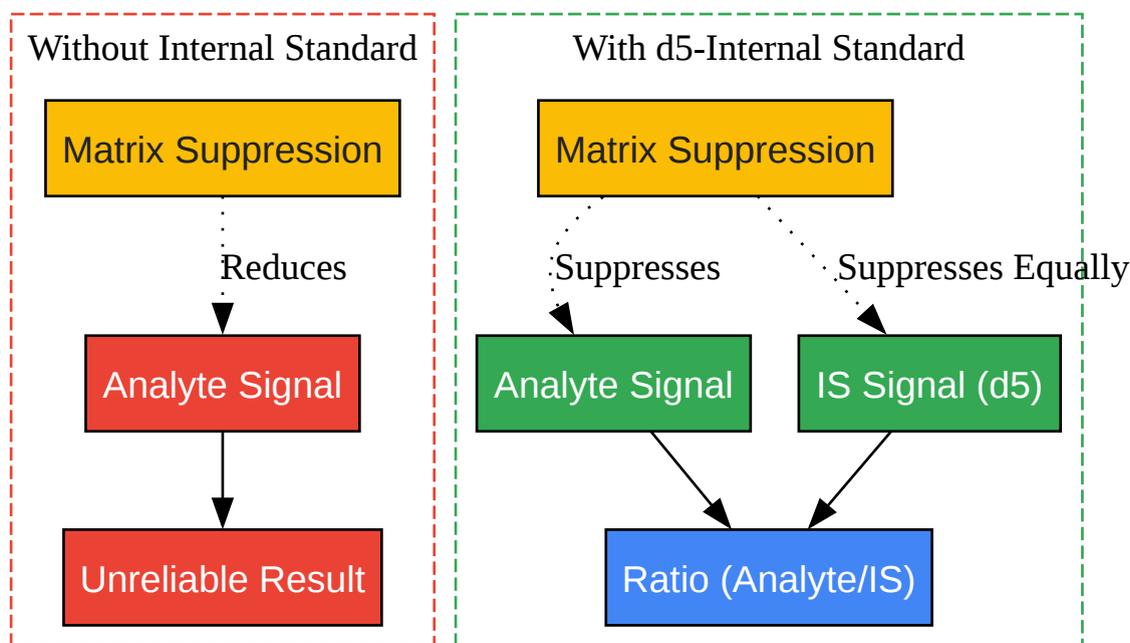
To ensure the method is trustworthy, the following criteria must be met during the validation phase:

Table 2: Validation Parameters & Acceptance Criteria

Parameter	Methodology	Acceptance Criteria
Specificity	Inject blank matrix and pure Meloxicam parent.	No interference at m/z 380.1 or 385.1 > 20% of LLOQ.
Linearity	6-point calibration curve (e.g., 1 ng/mL to 1000 ng/mL).	; Back-calculated conc. \pm 15%.
Matrix Effect	Compare slope of curve in solvent vs. matrix.	IS-normalized Matrix Factor should be close to 1.0.
Accuracy	Spike samples at LLOQ, Mid, and High QC.	Mean recovery 85-115%.

The "Causality" of the IS Correction

The graph below illustrates why the d5-IS is non-negotiable. Without it, fluctuations in the LC elution environment (matrix effect) would cause the Analyte signal to vary independently of concentration.



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Figure 2: Mechanism of Matrix Effect Compensation using Stable Isotope Internal Standard.

Troubleshooting & Critical Control Points

- Isobaric Interferences: Meloxicam parent () is not isobaric. However, adducts (e.g., Meloxicam + Na + Methanol) could potentially interfere. Solution: High-resolution chromatography to separate the parent peak from the impurity.
- Deuterium Exchange: Ensure the d5 label is on the ethyl chain or aromatic ring, not on exchangeable protons (NH/OH). The CAS 1331635-89-2 typically refers to a ring or alkyl-labeled stable isotope, which is robust.
- Carryover: The "imine" function can be sticky on stainless steel. Use a needle wash of 90:10 Acetonitrile:Water + 0.1% Formic Acid.

References

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